molecular formula C20H18N2OS B2645439 7-methyl-4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 895641-80-2

7-methyl-4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2645439
CAS RN: 895641-80-2
M. Wt: 334.44
InChI Key: OGQXVZQPNRUFJB-UHFFFAOYSA-N
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Description

7-methyl-4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine is a chemical compound that belongs to the class of chromenopyrimidines. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Antitubercular and Antimicrobial Activities

Compounds related to 7-methyl-4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine have been synthesized and evaluated for their potential antitubercular and antimicrobial activities. In a study by Kamdar et al. (2011), novel derivatives were tested against Mycobacterium tuberculosis H37Rv, along with various bacterial and fungal strains. Some of these derivatives showed pronounced antitubercular and antimicrobial activities, highlighting their potential in developing new therapeutic agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Synthesis and Evaluation of Biological Activity

Another research avenue involves the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their evaluation for biological activity. Petrie et al. (1985) prepared several derivatives and tested them for their activity against viruses and tumor cells, with some showing significant activity against measles in vitro and moderate antitumor activity (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

Electrochemical Synthesis

The electrogenerated anion of acetonitrile has been used as an effective catalytic system for synthesizing novel chromeno[3′,4′:5,6]pyrano[2,3-d]pyrimidines. Kazemi-Rad, Azizian, & Kefayati (2014) described an efficient and convenient synthesis method, showcasing the versatility of these compounds in chemical synthesis (Kazemi-Rad, Azizian, & Kefayati, 2014).

Catalyst-Free Synthesis

Brahmachari & Nayek (2017) developed a catalyst-free, one-pot synthesis of diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This method highlights the eco-friendly and efficient approach to synthesizing these compounds, potentially useful in pharmaceutical applications (Brahmachari & Nayek, 2017).

Antimicrobial Evaluation

Novel heteroannulated compounds containing chromenopyridopyrimidines have been synthesized and evaluated for their antimicrobial properties. Allehyani (2022) explored the potential of these compounds in combating microbial infections, underscoring their significance in the development of new antimicrobial agents (Allehyani, 2022).

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-12-4-7-14(8-5-12)18-21-19-16(20(22-18)24-3)11-15-10-13(2)6-9-17(15)23-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQXVZQPNRUFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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